

"CAS number 181374-43-6 properties"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine

Cat. No.: B174312

[Get Quote](#)

Chemical and Physical Properties

2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine is a dichlorinated heterocyclic compound containing a thiopyrano[4,3-d]pyrimidine core. It is primarily utilized as a chemical intermediate or building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.

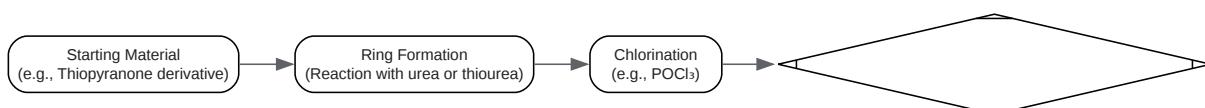
Table 1: General and Chemical Properties

Property	Value	Source
CAS Number	181374-43-6	[1] [2]
Molecular Formula	C ₇ H ₆ Cl ₂ N ₂ S	[1]
Molecular Weight	221.11 g/mol	[1] [2]
IUPAC Name	2,4-dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine	[1]
Canonical SMILES	C1CSCC2=C1N=C(N=C2Cl)Cl	[1]
InChI Key	IHJDGIDSEZWIQT-UHFFFAOYSA-N	[1]

Table 2: Computed Physical Properties

Property	Value	Source
XLogP3	2.6	[1]
Topological Polar Surface Area	51.1 Å ²	[1]
Heavy Atom Count	12	[1]
Physical State	Solid	vendor information
Purity	Typically ≥97%	[2]

Synthesis and Experimental Protocols


While a specific, detailed experimental protocol for the synthesis of **2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine** was not found in the reviewed literature, a plausible synthetic route can be inferred from general methods for the preparation of dichloropyrimidine derivatives. Typically, the synthesis of such compounds involves the chlorination of a corresponding dihydroxy-pyrimidine precursor.

General Synthetic Approach:

The synthesis would likely start from a suitable thiopyranone derivative, which is then used to construct the pyrimidine ring, followed by a chlorination step. A common method for the conversion of dihydroxypyrimidines to dichloropyrimidines involves the use of phosphoryl chloride (POCl₃), often in the presence of a base such as N,N-diisopropylethylamine.

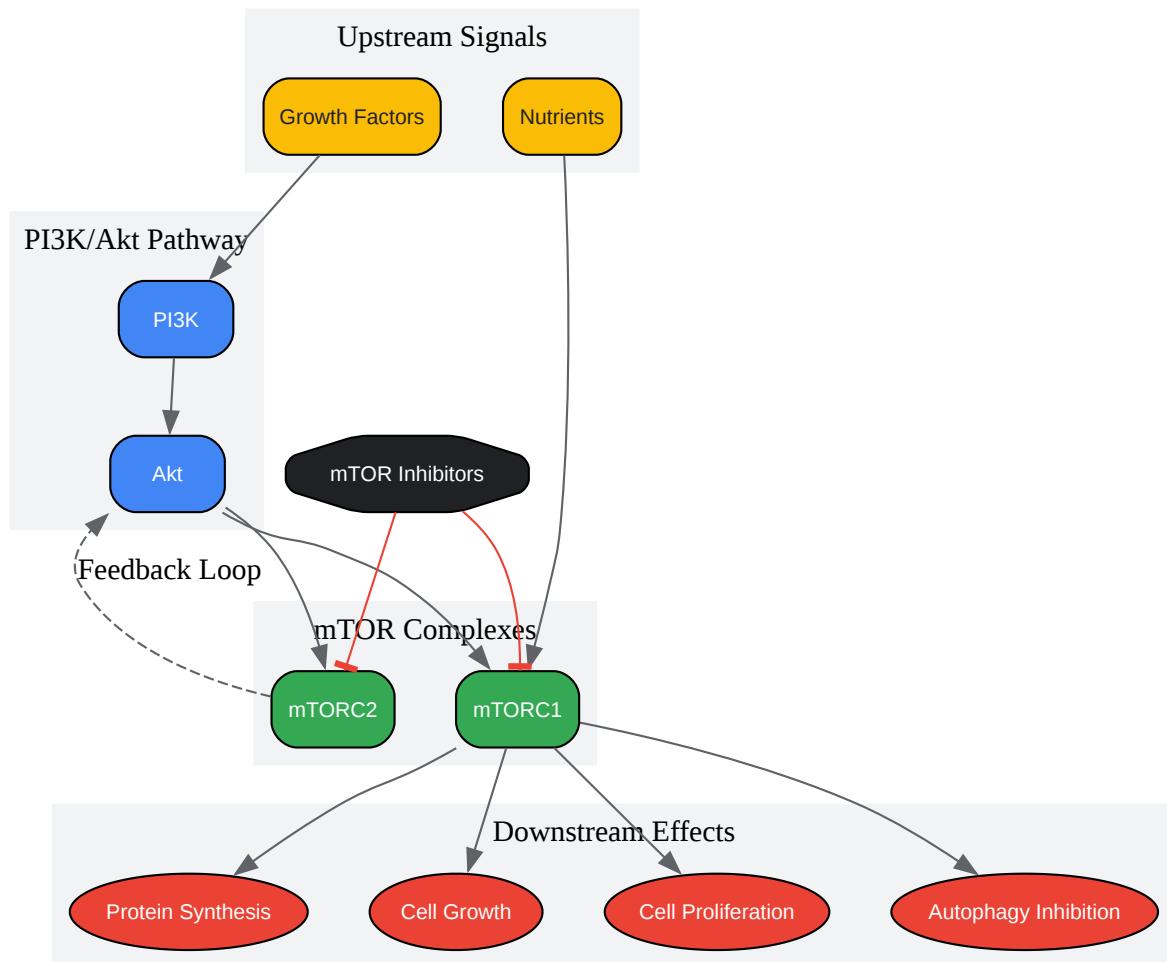
Illustrative Experimental Workflow:

The following diagram outlines a general workflow for the synthesis of dichloropyrimidine compounds, which could be adapted for the synthesis of the target molecule.

[Click to download full resolution via product page](#)

A generalized synthetic workflow for dichloropyrimidine derivatives.

Biological Significance and Applications


2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine is a key intermediate in the synthesis of a class of compounds that have been investigated as inhibitors of the mammalian target of rapamycin (mTOR). The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers.[3][4][5][6]

Derivatives of this compound have been designed and synthesized to target the mTOR kinase, making them promising candidates for the development of novel anticancer therapies.[3][5]

The mTOR Signaling Pathway

The mTOR protein is a serine/threonine kinase that forms two distinct complexes: mTORC1 and mTORC2. These complexes are central to a signaling network that responds to growth factors, nutrients, and cellular energy levels. Inhibition of this pathway is a key strategy in cancer drug development.[3][4][6][7]

The following diagram illustrates a simplified representation of the mTOR signaling pathway and the points of inhibition by mTOR inhibitors.

[Click to download full resolution via product page](#)

A simplified diagram of the mTOR signaling pathway.

Safety Information

Based on available safety data, **2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine** is considered hazardous.

Table 3: Hazard Statements

Hazard Code	Description
H302	Harmful if swallowed
H312	Harmful in contact with skin
H332	Harmful if inhaled

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine (CAS 181374-43-6) is a valuable chemical intermediate for the synthesis of pharmacologically active compounds, notably mTOR inhibitors. While detailed experimental protocols for its synthesis are not readily available in the public domain, its structural features and the known reactivity of related compounds provide a basis for its synthetic utility. Further research into the synthesis and applications of this compound and its derivatives holds promise for the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | C7H6Cl2N2S | CID 15895119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. mTOR signaling and drug development in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. ovid.com [ovid.com]
- 6. Drug discovery targeting the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]
- To cite this document: BenchChem. ["CAS number 181374-43-6 properties"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b174312#cas-number-181374-43-6-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com